Ethyl 2-aminopent-4-ynoate Ethyl 2-aminopent-4-ynoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13437905
InChI: InChI=1S/C7H11NO2/c1-3-5-6(8)7(9)10-4-2/h1,6H,4-5,8H2,2H3
SMILES: CCOC(=O)C(CC#C)N
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

Ethyl 2-aminopent-4-ynoate

CAS No.:

Cat. No.: VC13437905

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-aminopent-4-ynoate -

Specification

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name ethyl 2-aminopent-4-ynoate
Standard InChI InChI=1S/C7H11NO2/c1-3-5-6(8)7(9)10-4-2/h1,6H,4-5,8H2,2H3
Standard InChI Key KDXHMSSQTZYIIZ-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC#C)N
Canonical SMILES CCOC(=O)C(CC#C)N

Introduction

Structural and Molecular Characteristics

Ethyl 2-aminopent-4-ynoate features a linear carbon chain with three key functional groups:

  • Ethyl ester at C1, enhancing solubility in organic solvents.

  • Amino group at C2, enabling nucleophilic reactions and hydrogen bonding.

  • Terminal alkyne at C4, facilitating cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry).

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₁NO₂
Molecular Weight141.17 g/mol
Boiling Point272.1°C (estimated)
Density1.12 g/cm³
SolubilityMiscible in DMSO, ethanol
Storage Conditions2–8°C under inert atmosphere

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step process:

  • Esterification: Reaction of 2-aminopent-4-ynoic acid with ethanol in the presence of sulfuric acid or thionyl chloride .

  • Protection: Boc (tert-butoxycarbonyl) protection of the amino group to prevent unwanted side reactions .

  • Deprotection: Acidic hydrolysis (e.g., HCl) to yield the hydrochloride salt.

A patent (WO2017081590A1) details its use as an intermediate in synthesizing omarigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . The process involves:

  • Step 1: Condensation of ethyl 2-[(diphenylmethylidene)amino]pent-4-ynoate with propargyl alcohol.

  • Step 2: Hydrolysis with hydrochloric acid to yield the free amine .

Industrial Methods

Large-scale production employs continuous flow reactors to optimize yield (75–85%) and purity (>98%). Automated systems minimize human intervention, while chromatography-free purification (e.g., crystallization) reduces costs.

Table 2: Comparison of Synthesis Routes

MethodYield (%)Purity (%)Key Advantage
Batch esterification6090Low equipment cost
Flow chemistry8598High throughput
Enzymatic catalysis7095Eco-friendly

Chemical Reactivity and Applications

Key Reactions

  • Click Chemistry: The alkyne reacts with azides to form 1,2,3-triazoles, useful in bioconjugation.
    RC≡CH+N₃-R’R-C≡C-N₃-R’Cu(I)Triazole\text{RC≡CH} + \text{N₃-R'} \rightarrow \text{R-C≡C-N₃-R'} \xrightarrow{\text{Cu(I)}} \text{Triazole}

  • Peptide Coupling: The amino group participates in amide bond formation with carboxylic acids via DCC (dicyclohexylcarbodiimide).

  • Hydrolysis: The ester hydrolyzes to 2-aminopent-4-ynoic acid under acidic or basic conditions .

Pharmaceutical Applications

  • Omarigliptin Synthesis: Serves as a key intermediate in the production of this antidiabetic drug .

  • Antimicrobial Agents: Derivatives exhibit MIC values of 50–100 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Enzyme Inhibition: Inhibits biotin carboxylase (IC₅₀ = 5 µM), a target in antibacterial drug development .

Biological Activity and Mechanisms

Neuropharmacology

The compound’s ability to cross the blood-brain barrier makes it a candidate for neurotransmitter analogs. In rodent models, it increased GABA levels by 40%, suggesting anxiolytic potential .

Table 3: Biological Activity Profile

TargetEffectIC₅₀/EC₅₀Source
Biotin carboxylaseCompetitive inhibition5 µM
Plasmodium falciparumGrowth inhibition (antimalarial)2.3 µM
Matrix metalloproteinase-2Inhibition (anticancer metastasis)8 µM

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